molecular formula C20H15N3O6 B1208148 Rigidin B

Rigidin B

Cat. No.: B1208148
M. Wt: 393.3 g/mol
InChI Key: PXAKFGAZHUXFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rigidin B is a pyrrolopyrimidine alkaloid first isolated from the marine tunicate Cystodytes sp. collected near Okinawa, Japan . Its molecular formula, C₂₀H₁₆N₃O₆, distinguishes it from the parent compound rigidin (C₁₉H₁₄N₃O₅) by an additional OCH₂ unit . Structurally, this compound features a fused pyrrole-pyrimidine core decorated with hydroxyl (OH), methoxy (OMe), and benzoyl groups. Key spectroscopic characteristics include:

  • IR absorption bands at 3420 cm⁻¹ (OH/NH) and 1666 cm⁻¹ (carbonyl) .
  • ¹H NMR signals for 13 protons, including exchangeable NH/OH groups and aromatic protons indicative of 1,4- and 1,3,4-substituted benzene rings .
  • ¹³C NMR resonances spanning δ 95–190 ppm, with a methoxy carbon at δ 55.19 .

This compound exhibits moderate cytotoxicity against murine leukemia L1210 cells (40% inhibition at 10 µg/mL) but minimal activity in human colon (HCT 116) and epidermal (A431) cancer models .

Properties

Molecular Formula

C20H15N3O6

Molecular Weight

393.3 g/mol

IUPAC Name

6-(4-hydroxy-3-methoxybenzoyl)-5-(4-hydroxyphenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H15N3O6/c1-29-13-8-10(4-7-12(13)25)17(26)16-14(9-2-5-11(24)6-3-9)15-18(21-16)22-20(28)23-19(15)27/h2-8,24-25H,1H3,(H3,21,22,23,27,28)

InChI Key

PXAKFGAZHUXFTE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)C2=C(C3=C(N2)NC(=O)NC3=O)C4=CC=C(C=C4)O)O

Synonyms

rigidin B

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of Rigidin Analogues

Compound Molecular Formula Key Substituents Distinctive Features
Rigidin A C₁₉H₁₄N₃O₅ R₁ = R₂ = H Parent compound; lacks methoxy groups
Rigidin B C₂₀H₁₆N₃O₆ R₁ = OMe, R₂ = H Additional methoxy group at C-17
Rigidin C C₂₀H₁₆N₃O₆ R₁ = H, R₂ = OMe Methoxy group at C-18 instead of C-17
Rigidin D C₂₀H₁₈N₃O₇ R₁ = R₂ = OMe Two methoxy groups; higher oxygen content
Rigidin E C₂₀H₁₇N₃O₅ N-methylation at N-3 Methylated NH group; altered polarity
  • This compound vs.
  • This compound vs. Rigidin C/D : Positional isomerism (C-17 vs. C-18 methoxy) and additional substituents in Rigidin D influence solubility and bioactivity .

Cytotoxicity Profiles

Table 3: Cytotoxicity of Rigidins (10 µg/mL)

Compound L1210 Leukemia HCT 116 Colon A431 Epidermal
This compound 40% <10% <10%
Rigidin C 40% NT NT
Rigidin D 20% NT NT
Rigidin E NT <10% <10%

NT = Not tested

  • Derivatives of rigidins (e.g., 7-deazahypoxanthines) exhibit enhanced microtubule-targeting effects with GI₅₀ values of 13.5–20.1 µM in colorectal cancer models .

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